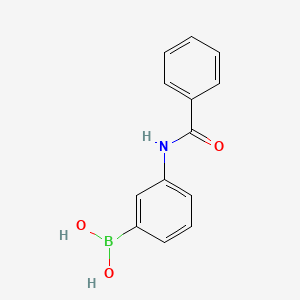

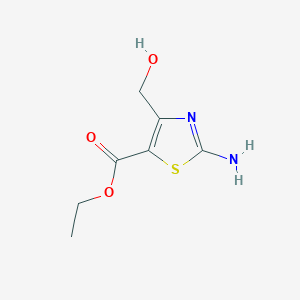

Ethyl 2-amino-4-(hydroxymethyl)thiazole-5-carboxylate

Vue d'ensemble

Description

Ethyl 2-amino-4-(hydroxymethyl)thiazole-5-carboxylate is a compound that falls under the class of 2-aminothiazoles . These are significant organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues . They have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

Synthesis Analysis

The synthesis of ethyl-2-aminothiazole-4-carboxylate Schiff bases has been targeted in several studies . The compounds were synthesized and characterized by FTIR and NMR . The yield of the synthesized compounds was around 60% .Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-4-(hydroxymethyl)thiazole-5-carboxylate is characterized by the presence of a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms . The compound also contains functional groups such as an ester group (COOEt) and an amino group (NH2) attached to the thiazole ring .Chemical Reactions Analysis

The reactivity of both the aryl substituent and amino group of a novel synthesized 2-amino-5-(4-acetylphenylazo)-thiazole compound and its scaffolds via different electrophilic reagents was conducted . They were biologically evaluated in vitro and in vivo for their toxicity and antioxidant activity based on liver function enzymes .Physical And Chemical Properties Analysis

Ethyl 2-amino-4-(hydroxymethyl)thiazole-5-carboxylate is a white to yellow or light brown crystal or powder . Its molecular weight is 202.23 . It should be stored in a dark place, sealed in dry, at 2-8°C .Applications De Recherche Scientifique

Antimicrobial Activities

Ethyl 2-amino-4-(hydroxymethyl)thiazole-5-carboxylate and its derivatives have been studied for their antimicrobial activities. One such derivative, ethyl 2-amino-4-methylthiazole-5-carboxylate, was synthesized and tested against various strains of bacteria and fungi, showing significant antimicrobial properties. The structure-activity relationships of these compounds were analyzed using 3D-QSAR analysis, providing insights into their antimicrobial efficacy (Desai, Bhatt, & Joshi, 2019).

Synthesis and Transformation

This compound has also been involved in synthetic transformations. It was used as a precursor in the synthesis of (4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates, demonstrating its versatility as a starting material in organic synthesis (Žugelj et al., 2009). Another study transformed ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into 5-substituted 2-amino-4-oxo-4,5-dihydrothiazolo〔5,4-c〕pyridine-7-carboxylates, showing its potential in creating diverse chemical structures (Albreht, Uršič, Svete, & Stanovnik, 2009).

Structural Analysis

The compound has been subject to detailed structural analysis. For example, the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate was determined, providing valuable information on molecular interactions and bonding patterns (Lynch & Mcclenaghan, 2004).

Novel Synthesis Methods

Researchers have explored novel methods of synthesizing 2-amino-1,3-thiazole-5-carboxylates, including using ultrasonic and thermally mediated nucleophilic displacement, demonstrating innovative approaches to synthesize this compound (Baker & Williams, 2003).

Anti-Proliferative Screening

Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have been tested for their anti-proliferative activity against cancer cells, such as breast cancer cells MCF7. This indicates the potential of these compounds in cancer research (Sonar et al., 2020).

Corrosion Inhibition

Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate has been studied as a corrosion inhibitor, particularly for AA6061 alloy in hydrochloric acid media. The compound showed significant efficiency in preventing corrosion, demonstrating its potential in materials science applications (Raviprabha & Bhat, 2019).

Mécanisme D'action

The synthesized compounds showed moderate to significant antibacterial and antifungal potential . It is clear from the binding affinities that compounds having hydroxyl group substituted on benzene ring possess strong binding affinity as compared to other analogues . These designed compounds could be considered to act as antagonists against target UDP-N-acetylmuramate/l-alanine ligase .

Safety and Hazards

Orientations Futures

The 2-aminothiazole scaffold is one of the characteristic structures in drug development as this essential revelation has several biological activities . Various 2-aminothiazole-based derivatives as medical drugs have been broadly used to remedy different kinds of diseases with high therapeutic influence . Owing to their wide scale of biological activities, their structural variations have produced attention amongst medicinal chemists . Therefore, the future directions of this compound could be the design and synthesis of more analogues with improved therapeutic properties.

Propriétés

IUPAC Name |

ethyl 2-amino-4-(hydroxymethyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3S/c1-2-12-6(11)5-4(3-10)9-7(8)13-5/h10H,2-3H2,1H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYRGTSHEKSBKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

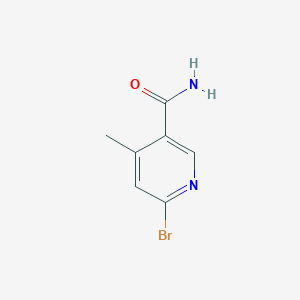

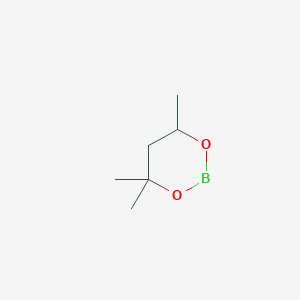

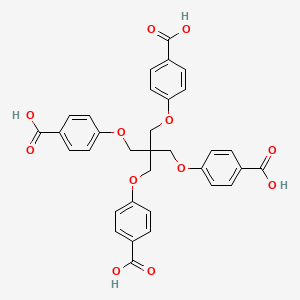

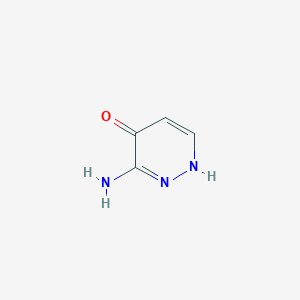

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

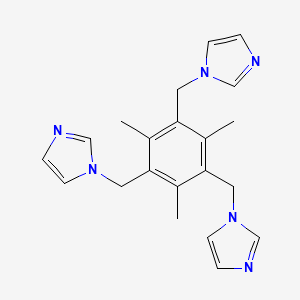

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1'-Biphenyl, 4-[2-(2,6-difluoro-4-propylphenyl)ethynyl]-4'-ethyl-](/img/structure/B3177800.png)